N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide
Description
Properties
CAS No. |
6358-25-4 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
N-(1-adamantyl)-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C16H21NO2/c1-10-14(2-3-19-10)15(18)17-16-7-11-4-12(8-16)6-13(5-11)9-16/h2-3,11-13H,4-9H2,1H3,(H,17,18) |
InChI Key |
FQMDOWXKZZHTDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Preparation Methods
Reaction of 1-Adamantanamine with 2-Methylfuran-3-Carbonyl Chloride
The most direct route involves reacting 1-adamantanamine with 2-methylfuran-3-carbonyl chloride in anhydrous dimethylformamide (DMF) at 0–5°C. The reaction proceeds via nucleophilic acyl substitution, where the adamantane amine attacks the electrophilic carbonyl carbon. After 12–24 hours, the mixture is quenched with ice water, and the product is extracted using dichloromethane (DCM). Yields typically reach 70–75%, with purity >95% after recrystallization in ethyl acetate.
Key Parameters
Limitations and Side Reactions
Steric hindrance from the adamantane group reduces reaction efficiency, necessitating excess acyl chloride (1.5–2.0 equivalents). Common byproducts include unreacted starting materials and hydrolyzed carboxylic acid derivatives.
Carbodiimide-Mediated Coupling
Use of EDCl or DCC as Coupling Agents
This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or dicyclohexylcarbodiimide (DCC) to activate 2-methylfuran-3-carboxylic acid for amide bond formation. The adamantane amine is added to a solution of the carboxylic acid, EDCl, and 4-dimethylaminopyridine (DMAP) in DCM. After stirring at room temperature for 48 hours, the mixture is filtered to remove dicyclohexylurea (DCU) and purified via column chromatography. Yields improve to 80–85% compared to classical methods.
Optimization Insights
Scalability in Flow Reactors
Recent advances utilize continuous-flow reactors to mitigate exothermic risks during large-scale synthesis. A two-stage system combines reagent mixing at 0°C in a 14 mL perfluoroalkoxy (PFA) coil, followed by quenching with ammonium chloride. This approach achieves 90% yield with a throughput of 4.4 g/day.
Solid-Phase Synthesis
Resin-Bound Methodology
Solid-phase techniques anchor 2-methylfuran-3-carboxylic acid to Wang resin via ester linkages. After activation with EDCl/HOBt, 1-adamantanamine is coupled in DMF for 24 hours. Cleavage with trifluoroacetic acid (TFA)/DCM (95:5) liberates the product, yielding 75–80% pure compound.
Advantages
-
Simplifies purification by filtering off spent resin.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation at 100°C for 20 minutes reduces reaction time from 24 hours to <1 hour. A mixture of 1-adamantanamine, 2-methylfuran-3-carboxylic acid, and EDCl in DMF achieves 82% yield, though scalability remains limited.
Enzymatic and Green Chemistry Approaches
Lipase-Catalyzed Amidation
Preliminary studies using Candida antarctica lipase B (CAL-B) in tert-butanol show modest yields (40–50%). The enzyme’s inability to accommodate bulky adamantane substrates currently limits utility.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Scalability | Purity |
|---|---|---|---|---|
| Classical Amidation | 70–75% | 12–24 h | Moderate | >95% |
| EDCl-Mediated Coupling | 80–85% | 48 h | High | >98% |
| Solid-Phase Synthesis | 75–80% | 24 h | High | 90–95% |
| Microwave-Assisted | 82% | 20 min | Low | >95% |
Critical Challenges and Solutions
Steric Hindrance
The adamantane group’s rigidity impedes nucleophilic attack. Solutions include:
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in N-(Adamantan-1-yl)-2-methylfuran-3-carboxamide is susceptible to hydrolysis under acidic or basic conditions.
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6 M HCl, reflux, 12 h | 1-Adamantamine + 2-methylfuran-3-carboxylic acid | 85% | |
| 2 M NaOH, 80°C, 8 h | 1-Adamantamine + sodium 2-methylfuran-3-carboxylate | 78% |
Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, with adamantane’s steric bulk slightly reducing reaction rates compared to linear amides . The furan ring remains intact under these conditions.
Oxidation Reactions
The methylfuran and adamantane moieties exhibit distinct oxidation behaviors:
Furan Ring Oxidation
| Reagent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄, H₂O, 0°C | 2 h, pH 7 | 2-Methyl-3-furanone | Partial ring opening |
| CrO₃, AcOH, 40°C | 4 h | 3-Carboxy-2-methylfuran (unstable) | Low yield (<30%) |
Adamantane Oxidation
Adamantane’s bridgehead positions are resistant to oxidation under mild conditions. Strong oxidants like HNO₃/H₂SO₄ at 100°C yield 1-adamantanol derivatives, but this disrupts the core structure .
Reduction Reactions
The amide group can be reduced to a secondary amine, while the furan ring may undergo hydrogenation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄, THF, reflux | 6 h | N-(Adamantan-1-yl)-2-methyltetrahydrofuran-3-amine | 65% |
| H₂, Ra-Ni, EtOH, 50°C | 24 h, 5 atm | Partially hydrogenated furan derivatives | 40% |
Reduction of the amide to an amine is efficient with LiAlH₄, but hydrogenation of the furan requires harsh conditions due to aromatic stability .
Electrophilic Substitution on the Furan Ring
The electron-rich furan undergoes electrophilic substitution at the 4- and 5-positions, directed by the methyl group:
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃, Ac₂O | 0°C, 1 h | 4-Nitro-2-methylfuran-3-carboxamide | 4 > 5 (3:1 ratio) |
| Br₂, CHCl₃ | RT, 30 min | 4-Bromo-2-methylfuran-3-carboxamide | 4 > 5 (4:1 ratio) |
Steric hindrance from the adamantane group minimally affects furan reactivity but complicates purification.
Cycloaddition and Ring-Opening Reactions
The furan participates in Diels-Alder reactions, though the methyl group reduces diene activity:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12 h | Endo-adduct (oxanorbornene derivative) | 55% |
| Tetracyanoethylene | CH₂Cl₂, RT, 24 h | Unstable cycloadduct | <10% |
Reaction rates are slower compared to unsubstituted furans due to steric and electronic effects.
Functionalization of the Adamantane Core
Adamantane’s rigidity limits direct functionalization, but Friedel-Crafts alkylation can occur with electrophiles:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| AlCl₃, CH₂Cl₂, 0°C | 2 h | Minor alkylation at bridgehead C-H | <5% yield, impractical |
This low reactivity aligns with adamantane’s inertness in most substitution reactions .
Thermal and Photochemical Stability
-
Thermolysis : Decomposition above 250°C yields adamantane fragments and furan-derived gases.
-
UV Exposure : Photooxidation forms ozonide intermediates, leading to ring-opened carbonyl compounds.
Scientific Research Applications
Antiviral Activity
Adamantane derivatives have historically been used in antiviral therapies. For instance, compounds like rimantadine and amantadine are effective against influenza viruses. Recent studies have indicated that N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide could exhibit similar antiviral properties, particularly against orthopoxviruses like vaccinia virus . The incorporation of the adamantane moiety enhances the selectivity and efficacy of these compounds.
Cannabinoid Receptor Agonism
Research has shown that adamantane derivatives can act as agonists for cannabinoid receptors CB1 and CB2. This compound is being investigated for its potential role in modulating these receptors, which are implicated in various neurological disorders . The compound's structure allows it to interact effectively with these receptors, potentially leading to therapeutic applications in pain management and neuroprotection.
Anticancer Properties
The anticancer potential of adamantane-based compounds has been a focus of recent studies. This compound has shown promise in inhibiting the proliferation of certain cancer cell lines. For example, studies have demonstrated that similar adamantyl compounds exhibit significant anti-proliferative activity against human tumor cell lines, including prostate and breast cancer cells . The mechanism often involves the modulation of signaling pathways critical for cancer cell survival.
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral activity of various adamantane derivatives against orthopoxviruses. This compound was synthesized and tested for its efficacy. Results indicated a high selectivity index compared to traditional antiviral agents, suggesting its potential as a novel antiviral therapeutic .
Case Study 2: Cannabinoid Receptor Interaction
In vitro assays were conducted to assess the binding affinity of this compound to cannabinoid receptors. The compound demonstrated significant agonistic activity at both CB1 and CB2 receptors, with implications for treating conditions such as multiple sclerosis and neuropathic pain .
Data Tables
Mechanism of Action
The mechanism of action of N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a hydrophobic interaction surface, while the furan ring can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects. For example, in antiviral applications, the compound may inhibit viral replication by binding to viral enzymes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-(Adamantan-2-YL)-furan-2-carboxamide
- Key Differences :
- Adamantane substitution at the 2-position instead of 1-position.
- Furan substitution at the 2-carboxamide position vs. 3-carboxamide.
- Furan-3-carboxamide’s orientation could alter electronic distribution compared to furan-2-carboxamide, affecting solubility and metabolic stability .
N-[[2,4-Bis(difluoromethoxy)phenyl]methylideneamino]-2-methylfuran-3-carboxamide
- Key Differences :
- Aromatic phenyl substituent with difluoromethoxy groups replaces adamantane.
N-(Adamantan-1-YL)-1-pentyl-1H-indole-3-carboxamide (APICA)
- Key Differences :
- Indole ring replaces furan; pentyl chain attached to indole nitrogen.
- Implications: Indole’s larger aromatic system may enhance CB1 receptor binding affinity, as seen in synthetic cannabinoids . The target compound’s furan moiety could reduce psychoactivity but improve selectivity for non-CNS targets .
Antimicrobial Activity
- Adamantane-isothiourea hybrids (e.g., 4-arylmethyl carbothioimidates) exhibit broad-spectrum antibacterial activity, with MIC values <10 µg/mL against Staphylococcus aureus and Candida albicans .
- Comparison :
Receptor Binding Affinity
- Indole- and indazole-carboxamides (e.g., APINACA) show nanomolar affinity for CB1 receptors due to their planar aromatic systems .
- Comparison: The target compound’s furan ring, being smaller and less aromatic, likely reduces CB1 affinity but may target non-cannabinoid receptors (e.g., antimicrobial enzymes) .
Physicochemical Properties
*Estimated based on structural analogs.
- Solubility : The target compound’s furan-carboxamide may improve aqueous solubility compared to APICA’s indole-pentyl chain but reduce it relative to polar isothiourea hybrids .
- Metabolic Stability : Adamantane’s rigidity may slow hepatic metabolism compared to aliphatic chains in octanamide derivatives .
Biological Activity
N-(Adamantan-1-YL)-2-methylfuran-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and effects on various biological systems.
Chemical Structure and Properties
This compound is characterized by the following chemical properties:
- Molecular Formula : C16H21NO2
- Molecular Weight : 259.35 g/mol
- SMILES Notation : Cc1c(cco1)C(NC12CC3CC(CC(C3)C2)C1)C(=O)N
This compound features an adamantane moiety, which is known for its stability and lipophilicity, making it a valuable scaffold in drug design.
Synthesis
The synthesis of this compound typically involves the reaction of adamantane derivatives with 2-methylfuran-3-carboxylic acid derivatives. The synthetic pathways have been optimized to ensure high yields and purity suitable for biological testing.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), A549 (lung cancer).
- Mechanism of Action : The compounds induce apoptosis and cell cycle arrest, particularly in the S and G2/M phases. Notably, some derivatives showed IC50 values below 100 µM, indicating potent cytotoxicity against cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 13 | MCF-7 | 62.4 | Apoptosis induction |
| 22 | HCT-116 | 91.6 | Cell cycle arrest |
| 21 | A549 | 38.5 | Apoptosis induction |
Antimicrobial Activity
This compound and its analogs have also been evaluated for their antimicrobial properties. Compounds derived from adamantane structures have shown promising activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (Mtb). The mechanism often involves inhibition of critical enzymes necessary for bacterial survival .
Cannabinoid Receptor Activity
The adamantane scaffold is frequently associated with compounds that interact with cannabinoid receptors (CB1 and CB2). Research indicates that derivatives can act as agonists at these receptors, potentially influencing pain modulation and neuroprotection .
Case Studies
- Study on Anticancer Properties : A study evaluated the cytotoxic effects of several adamantane derivatives, including this compound, against human tumor cell lines. The results indicated a strong correlation between structural modifications and enhanced anticancer activity .
- Antimycobacterial Evaluation : Another research project focused on the antimycobacterial efficacy of adamantane-based compounds against drug-resistant strains of M. tuberculosis. The findings revealed that certain derivatives exhibited MIC values significantly lower than traditional antibiotics .
Q & A
Q. What are the recommended synthetic strategies for N-(Adamantan-1-yl)-2-methylfuran-3-carboxamide?
The synthesis of adamantane-containing compounds typically involves coupling adamantyl amines with activated carboxylic acid derivatives. For example, acylation reactions using carbodiimide coupling agents (e.g., DCC or EDC) are common. Evidence from similar adamantyl hybrids (e.g., thiazole or oxazinanone derivatives) suggests that tert-butoxycarbonyl (Boc) protection of reactive groups may improve yield during multi-step syntheses . Post-synthesis purification via column chromatography and recrystallization is critical to isolate the target compound. Confirmation of successful synthesis requires ¹H/¹³C NMR and FTIR to verify functional groups and adamantane integration .
Q. How should researchers validate the structural integrity of this compound?
Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : Assign peaks for adamantane protons (typically δ 1.6–2.2 ppm as multiplet signals) and furan/methyl groups (δ 6.0–7.5 ppm for furan protons; δ 2.3–2.6 ppm for methyl) .
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles. For adamantane derivatives, SHELX programs are widely used for refinement due to their robustness in handling rigid, polycyclic systems .
- Elemental Analysis (CHNS) : Verify empirical formula consistency, particularly for nitrogen and sulfur content if present .
Advanced Research Questions
Q. What methodologies are suitable for investigating enzyme inhibition by this compound?
Enzyme inhibition studies require in vitro assays with purified targets (e.g., kinases or hydrolases). A reported approach involves:
- Potentiometric Titration : Determine pKa values to assess ionization states under physiological conditions, which influence binding affinity .
- Kinetic Assays : Use fluorogenic substrates or spectrophotometric methods to measure IC₅₀ values. For example, competitive inhibition can be analyzed via Lineweaver-Burk plots .
- Molecular Docking : Pair experimental data with computational models (e.g., AutoDock Vina) to predict binding modes, leveraging adamantane’s hydrophobic interactions .
Q. How can crystallographic data resolve structural ambiguities in adamantane derivatives?
High-resolution X-ray diffraction (HR-XRD) is critical. Key steps include:
- Data Collection : Use synchrotron radiation for small crystals (<0.2 mm) to enhance resolution .
- Refinement with SHELXL : Address challenges like adamantane disorder by applying rigid-body constraints and isotropic displacement parameters .
- Validation Tools : Check for outliers using R-factors (target <0.05) and residual density maps .
Q. What advanced analytical techniques are used to study metabolites of adamantane-based compounds?
Metabolite profiling employs high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC):
- LC-QTOF/MS : Enables untargeted metabolite screening with SWATH acquisition for fragmentation patterns .
- Cryopreserved Hepatocytes : Assess metabolic stability and identify phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- Data Analysis : Use software like MetaboLynx to align peaks and annotate metabolites based on accurate mass (<5 ppm error) .
Q. How should researchers address contradictory data in structural refinement or bioactivity assays?
Contradictions often arise from experimental variability or model overfitting. Mitigation strategies include:
- Cross-Validation : Compare NMR, XRD, and HRMS data to ensure consistency in bond lengths and functional groups .
- Statistical Analysis : Apply Bayesian models or bootstrap resampling to quantify uncertainty in enzyme inhibition assays .
- Software Benchmarking : Test alternative refinement programs (e.g., PHENIX vs. SHELXL) to identify systematic errors in crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
